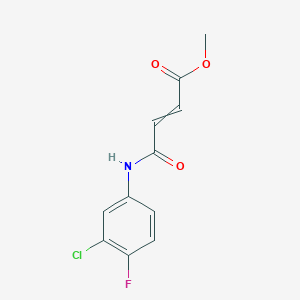
N-(3-(Trifluoromethyl)phenyl)hydrazinecarbothioamide
概要
説明
N-(3-(Trifluoromethyl)phenyl)hydrazinecarbothioamide (N-TFMPHCTA) is an organic compound which is a member of the hydrazinecarbothioamide family. It is a colorless, water-soluble solid with a melting point of 88-90 °C. N-TFMPHCTA is widely used in scientific research as a reagent for various organic transformations and as a catalyst in various synthetic processes.
科学的研究の応用
Organic Synthesis
This compound serves as an important building block in organic synthesis. Its unique structure allows for the creation of a wide range of derivatives, which can be used to synthesize novel organic molecules. The presence of both amine and thiol functional groups makes it a versatile reagent for constructing complex scaffolds, particularly in the development of pharmaceuticals and agrochemicals .
Pharmaceutical Research
In pharmaceutical research, the compound is utilized for the synthesis of potential therapeutic agents. Its structural features are conducive to the formation of compounds with biological activity, such as enzyme inhibitors or receptor modulators. Researchers explore its use in creating new drugs that could offer treatment options for various diseases .
Agricultural Chemistry
The trifluoromethyl group in this compound is of particular interest in the development of agrochemicals. It can be used to design novel pesticides and herbicides with enhanced activity and stability. The compound’s ability to form stable and biologically active derivatives makes it valuable for creating substances that protect crops from pests and diseases .
Material Science
In material science, the compound’s derivatives can be used to modify surface properties of materials. For instance, it can be incorporated into polymers to create materials with specific characteristics, such as increased resistance to degradation or improved mechanical strength .
Analytical Chemistry
This compound can be employed as a precursor for the synthesis of analytical reagents. These reagents are used in various analytical techniques, such as chromatography or spectroscopy, to detect or quantify other substances. Its derivatives may act as chromophores or fluorophores, enhancing the sensitivity of analytical methods .
Environmental Science
In environmental science, researchers investigate the compound’s derivatives for their potential use in environmental remediation. For example, they could be used to remove pollutants from water or soil, or as sensors to detect hazardous substances in the environment.
Biochemistry
The compound is also studied in biochemistry for its potential to interact with biological macromolecules. It could be used to probe the function of enzymes or to study protein-ligand interactions, which is crucial for understanding cellular processes and designing drugs .
Plant Growth Regulation
A derivative of this compound has been shown to exhibit gibberellin-like activity, promoting plant growth. This suggests its potential application as a plant growth regulator, which could be used to enhance crop yields or control plant development in agriculture .
特性
IUPAC Name |
1-amino-3-[3-(trifluoromethyl)phenyl]thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3N3S/c9-8(10,11)5-2-1-3-6(4-5)13-7(15)14-12/h1-4H,12H2,(H2,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDDAUQBQXBHUPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=S)NN)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10353251 | |
| Record name | N-[3-(Trifluoromethyl)phenyl]hydrazinecarbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10353251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(Trifluoromethyl)phenyl)hydrazinecarbothioamide | |
CAS RN |
20069-30-1 | |
| Record name | N-[3-(Trifluoromethyl)phenyl]hydrazinecarbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10353251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 20069-30-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What can you tell us about the antimicrobial activity of N-(3-(Trifluoromethyl)phenyl)hydrazinecarbothioamide based on the provided research?
A1: The provided research abstract specifically mentions that the paper investigates the "Design, Synthesis, and Antimicrobial Activity of Novel Fluorine-Containing Imidazolones" []. While N-(3-(Trifluoromethyl)phenyl)hydrazinecarbothioamide itself is not an imidazolone, its structure suggests it could be a potential precursor or building block in the synthesis of these fluorine-containing compounds. The research likely explores how incorporating fluorine, particularly in the form of a trifluoromethyl group as seen in this compound, affects the antimicrobial activity of the final imidazolone derivatives.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![8-Methyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one](/img/structure/B1299905.png)
![6,8-Dimethyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one](/img/structure/B1299908.png)
![5,7-Dimethyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one](/img/structure/B1299909.png)

![3-{[(Furan-2-ylmethyl)-amino]-methyl}-8-methyl-1H-quinolin-2-one](/img/structure/B1299923.png)
![3-Amino-8-methylthieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B1299925.png)